Etomidate - 33125-97-2

Etomidate

Catalog Number: EVT-267922
CAS Number: 33125-97-2
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etomidate is a carboxylated imidazole derivative that belongs to a class of drugs known as imidazole hypnotics. [, ] It is a short-acting general anesthetic primarily employed in scientific research for its unique pharmacological properties.

Future Directions
  • Developing etomidate analogs: Continued efforts to synthesize and characterize novel etomidate analogs with enhanced selectivity for specific GABAA receptor subtypes, improved pharmacokinetic properties, and reduced side effects could lead to the development of safer and more effective anesthetics and therapeutic agents. [, ]
  • Elucidating the structural basis of etomidate binding: Further investigation into the precise molecular interactions between etomidate and GABAA receptors using techniques such as x-ray crystallography and computational modeling could provide valuable insights into the structural basis of etomidate's selectivity and potency, facilitating the rational design of novel GABAA receptor modulators. []
  • Exploring etomidate's effects on non-GABAA receptor targets: While etomidate's primary mechanism of action is well-established, further research is warranted to fully understand its interactions with other molecular targets, such as potassium channels and intracellular signaling pathways, to elucidate their potential contributions to etomidate's overall pharmacological profile and identify potential therapeutic applications beyond its anesthetic properties. [, ]

Azi-Etomidate

Compound Description: Azi-etomidate is a photoreactive derivative of etomidate that retains similar pharmacological actions to etomidate. It has been instrumental in identifying putative binding sites of etomidate on GABAA receptors. Azi-etomidate, when activated by ultraviolet light (365 nm), irreversibly enhances gating and desensitization of GABAA receptors, mimicking the reversible effects of etomidate. This suggests that azi-etomidate binds to etomidate sites on these receptors, leading to persistent functional changes. []

Relevance: Azi-etomidate is structurally similar to etomidate and serves as a valuable tool for studying etomidate's binding sites and mechanism of action on GABAA receptors. []

(R)-ethyl 1-(1-(3,5-dimethoxyphenyl)ethyl)-1H-imidazole-5-carboxylate (Dimethoxy-etomidate)

Compound Description: Dimethoxy-etomidate is an etomidate analog designed to minimize central nervous system side effects. While it potently inhibits adrenocortical steroid synthesis similar to etomidate, it shows minimal enhancement of GABA-evoked GABAA receptor-mediated currents, even at high concentrations. [] Compared to etomidate, it exhibits significantly lower potency for producing loss of righting reflexes in rats (an animal model of sedation/hypnosis), and doesn't induce myoclonus. []

Relevance: Dimethoxy-etomidate highlights the possibility of separating the desired steroidogenesis inhibition properties of etomidate from its undesirable central nervous system effects. It serves as a lead compound for developing etomidate analogs for treating conditions like Cushing's syndrome without significant sedative-hypnotic side effects. []

Methoxycarbonyl etomidate

Compound Description: Methoxycarbonyl etomidate is an ultra-rapidly metabolized etomidate analog. [] This rapid metabolism can lead to accumulation of its metabolite, MOC-ECA, in the brain, potentially contributing to prolonged recovery times from anesthesia. []

Relevance: Methoxycarbonyl etomidate demonstrates the importance of considering the metabolic profile of etomidate analogs, as the formation and persistence of metabolites may contribute to their overall pharmacological effects. []

Methoxycarbonyl etomidate carboxylic acid (MOC-ECA)

Compound Description: MOC-ECA is the primary metabolite of methoxycarbonyl etomidate. Although it has a significantly lower hypnotic potency compared to its parent compound (350-fold less), its accumulation in the brain, due to the rapid metabolism of methoxycarbonyl etomidate, can reach pharmacologically active levels with prolonged infusion. []

Relevance: MOC-ECA highlights the potential for active metabolites of etomidate analogs to contribute to their overall pharmacological profile, particularly with prolonged administration. []

Naphthalene–etomidate

Compound Description: Naphthalene–etomidate is a novel etomidate analog designed as a potential lead compound for developing anesthetic-selective competitive antagonists. Unlike etomidate, it weakly potentiates GABA-evoked currents and exhibits low intrinsic efficacy at GABAA receptors. [] It effectively inhibits the positive modulatory actions of anesthetics like propofol, etomidate, and pentobarbital but not those of GABA or diazepam. []

Relevance: Naphthalene–etomidate, with its low intrinsic efficacy and ability to competitively antagonize other anesthetics, offers valuable insights into developing drugs that can selectively block or reverse the actions of etomidate and other anesthetics at GABAA receptors. []

[3H]azi-etomidate

Compound Description: [3H]azi-etomidate is a radiolabeled photoreactive derivative of etomidate, used as a probe to study etomidate binding sites within GABAA receptors. Research using [3H]azi-etomidate has identified specific amino acids, like α1Met-236 in the M1 helix and βMet-286 in the M3 helix, as sites of interaction within the transmembrane domain of GABAA receptors. [, ]

Relevance: This compound serves as a critical tool for investigating the structural basis of etomidate binding to GABAA receptors and for developing a deeper understanding of etomidate's mechanism of action at the molecular level. [, ]

R-[3H]5-allyl-1-methyl-5-(m-trifluoromethyl-diazirynylphenyl) barbituric acid

Compound Description: R-[3H]5-allyl-1-methyl-5-(m-trifluoromethyl-diazirynylphenyl) barbituric acid is a photoaffinity label that binds to a distinct site on GABAA receptors compared to [3H]azi-etomidate. Studies have shown that naphthalene–etomidate can inhibit the binding of both this compound and [3H]azi-etomidate to GABAA receptors, suggesting that it might interact with a broader region within the transmembrane domain of the receptor. []

Relevance: This compound, in conjunction with [3H]azi-etomidate, helps delineate the binding sites of etomidate and its analogs within the complex structure of GABAA receptors, providing a more complete picture of their interactions and potential mechanisms for modulating receptor function. []

EL-0052

Compound Description: EL-0052 is a novel etomidate analog designed to retain etomidate's beneficial anesthetic properties while minimizing adrenal suppression. It exhibits a more potent enhancement of GABAA receptor currents compared to etomidate. Importantly, EL-0052 demonstrates no significant suppression of adrenocortical function in dogs even at high doses, unlike etomidate, which significantly inhibits corticosteroid secretion. []

Relevance: EL-0052 holds promise as a safer alternative to etomidate for inducing anesthesia, potentially avoiding the risk of adrenal insufficiency associated with etomidate. It demonstrates the potential for developing etomidate analogs with improved safety profiles. []

Classification

Etomidate falls under the category of sedative hypnotics. It is primarily indicated for:

  • Induction of general anesthesia
  • Rapid sequence intubation
  • Short-term sedation for procedures such as cardioversion and tracheal intubation.
Synthesis Analysis

The synthesis of etomidate involves several steps that illustrate its derivation from imidazole. The process begins with the reaction of α-methylbenzylamine with ethyl chloroacetate, leading to the formation of N-ethoxycarbonylmethyl-N-1-phenylethylamine. This intermediate undergoes formylation using formic acid, followed by further C-formylation with ethyl formate in the presence of sodium ethoxide.

Subsequent reactions involve potassium thiocyanate in hydrochloric acid, which leads to a Marckwald-type heterocyclization, resulting in the formation of 5-ethoxycarbonyl-2-mercapto-1-(1-phenylethyl)imidazole. The final step involves oxidative dethionation using a mixture of nitric and nitrous acids, yielding etomidate .

Key Technical Details

  • Starting Materials: α-methylbenzylamine, ethyl chloroacetate
  • Reagents: Formic acid, ethyl formate, sodium ethoxide, potassium thiocyanate
  • Final Product: Etomidate
Molecular Structure Analysis

Etomidate has a complex molecular structure characterized by an imidazole ring, which contributes to its anesthetic properties. The molecular formula is C14H16N2O2C_{14}H_{16}N_{2}O_{2}, and its structure includes:

Structural Data

  • IUPAC Name: Ethyl (R)-1-(α-methylbenzyl)imidazole-5-carboxylate
  • Molecular Weight: Approximately 244.29 g/mol
Chemical Reactions Analysis

Etomidate participates in various chemical reactions primarily through ester hydrolysis during metabolism. The drug undergoes rapid hydrolysis by plasma esterases to yield inactive metabolites. This process is crucial for its elimination from the body and impacts its pharmacokinetic profile.

Key Reactions

  • Hydrolysis: The primary metabolic pathway involves hydrolysis to inactive carboxylic acids.
  • Enzymatic Interaction: Etomidate inhibits the enzyme 11β-hydroxylase, which affects steroidogenesis.
Mechanism of Action

Etomidate's mechanism of action primarily involves modulation of gamma-Aminobutyric acid type A (GABA A) receptors in the central nervous system. It acts as a positive allosteric modulator, enhancing GABA's inhibitory effects:

  1. Binding Site: Etomidate binds to specific sites on GABA A receptors, increasing their affinity for GABA.
  2. Effects on Neurotransmission: This modulation leads to increased inhibitory neurotransmission, resulting in sedation and hypnosis.
  3. Cardiovascular Stability: Unlike many anesthetics, etomidate does not significantly depress cardiovascular or respiratory function .

Relevant Data

  • Onset of Action: 30–60 seconds
  • Peak Effect: Approximately 1 minute
  • Duration of Action: 3–5 minutes
Physical and Chemical Properties Analysis

Etomidate exhibits several important physical and chemical properties:

Physical Properties

  • Appearance: Clear colorless solution
  • Solubility: Poorly soluble in water at neutral pH; formulated in 35% propylene glycol for clinical use.

Chemical Properties

  • pKa: Approximately 4.5 (indicating it is hydrophobic at physiological pH)
  • Protein Binding: Approximately 76%

Pharmacokinetics

Etomidate has a biexponential pharmacokinetic profile characterized by:

  • Volume of Distribution (Vd): 2–4.5 L/kg
  • Elimination Half-Life: Approximately 75 minutes after redistribution .
Applications

Etomidate is utilized extensively in clinical settings due to its favorable pharmacological profile:

  1. Anesthesia Induction: Commonly used for inducing anesthesia before surgical procedures.
  2. Sedation for Procedures: Effective for short-term sedation during diagnostic or therapeutic procedures.
  3. Adrenal Steroidogenesis Inhibition: Employed in cases requiring rapid control of hypercortisolism due to its inhibitory effects on steroid hormone synthesis .

Future Developments

Research continues into etomidate analogs aimed at reducing side effects such as adrenocortical suppression while maintaining efficacy as anesthetics .

Molecular Pharmacology of Etomidate

Mechanisms of Action in GABAA Receptor Modulation

Stereoselective Binding Dynamics of R(+)-Etomidate

Etomidate exists as enantiomeric R(+) and S(-) isomers, with the R(+) isomer demonstrating significantly greater pharmacological activity. In vivo studies show R(+)-etomidate is 17-fold more potent than its S(-) counterpart at inducing loss of righting reflex (LORR) in tadpoles (EC50 = 3.4 ± 0.1 µM vs. 57 ± 1 µM) [2]. This stereoselectivity extends to mammalian models, where R(+)-etomidate exhibits an anesthetic potency 10× higher in mice (HD50 = 6.0 µmol/kg vs. 61.3 µmol/kg) [6]. Electrophysiological analyses reveal the basis for this disparity: R(+)-etomidate potentiates GABA-induced currents in transfected mouse fibroblasts with >10× greater efficacy than S(-)-etomidate [2]. The R(+) enantiomer enhances GABA binding affinity by stabilizing high-affinity receptor conformations, while both isomers exhibit identical effects on lipid bilayers, confirming protein-specific binding [2] [6]. This enantioselectivity provides critical evidence that GABAA receptors are primary therapeutic targets for etomidate’s anesthetic effects.

Table 1: Stereoselectivity of Etomidate Enantiomers

Model SystemR(+)-Etomidate PotencyS(-)-Etomidate PotencyPotency Ratio (R(+)/S(-))Citation
Tadpole LORR (EC50, µM)3.4 ± 0.157 ± 116.8[2]
Mouse LORR (HD50, µmol/kg)6.061.310.2[6]
GABA Current PotentiationHigh efficacyLow efficacy>10[2][6]

Subunit-Specific Interactions (β2/β3 vs. α1/γ2 Subunits)

Etomidate’s activity is exquisitely dependent on GABAA receptor subunit composition, with β2/β3 subunits being indispensable for its modulatory effects. Key evidence comes from β3-N265M point mutations, which render receptors etomidate-insensitive in vitro and abolish LORR in knock-in mice [1] [10]. Photolabeling studies using [3H]azietomidate identify β3Met-286 within the βM3 transmembrane helix as a critical contact residue, with homologous methionines in β1/β2 subunits (β1Met-286, β2Met-286) also contributing to the binding pocket [10]. Etomidate binds at the β+- subunit interface (transmembrane domain), with additional photolabeling at α1Met-236 (αM1 helix) confirming an intersubunit binding site [10]. This location places etomidate ~50 Å below the GABA binding site, enabling allosteric control of gating. Crucially, receptors containing β1 subunits exhibit reduced etomidate sensitivity compared to β2/β3-containing isoforms [6]. While γ2 subunits influence receptor kinetics, they are not essential for etomidate binding; however, α1 subunits contribute to the binding pocket architecture [5] [7].

Table 2: Subunit-Specific Determinants of Etomidate Sensitivity

SubunitKey ResiduesFunctional RoleExperimental Evidence
β3Asn-265 (M2 domain), Met-286 (M3 domain)Anesthetic sensitivity determinant; photolabeling contactβ3-N265M mutation abolishes etomidate-induced LORR in vivo [1][10]
β2Met-286 (M3 domain)Binds etomidate at β+- interfaceReduced potentiation in β1-containing receptors vs. β2/β3 [6][10]
α1Met-236 (M1 domain)Contributes to intersubunit binding pocketPhotolabeled by [3H]azietomidate; mutation reduces etomidate efficacy [10]
γ2Not directly involvedModulates receptor kineticsMinimal effect on etomidate EC50 when γ2 replaced by δ subunit [5]

Allosteric Modulation and Prolongation of Chloride Ionophore Activity

Etomidate enhances GABAergic inhibition through two synergistic allosteric mechanisms: positive modulation of GABA-evoked currents and direct activation of the receptor at higher concentrations. At clinically relevant doses (0.3–1 µM), etomidate reduces the GABA EC50 by >100-fold in α1β3γ2L receptors by increasing the apparent affinity of GABA for its binding site [3] [7]. This is achieved by shifting the receptor’s gating equilibrium toward open states, as demonstrated using the partial agonist P4S—etomidate simultaneously decreases P4S EC50 and increases maximal efficacy [7]. The Monod-Wyman-Changeux (MWC) co-agonist model best explains this behavior, wherein etomidate binds two equivalent sites at β+- interfaces, stabilizing open states independently of GABA binding [7]. Crucially, etomidate prolongs the duration of channel openings and increases tonic inhibition, particularly in hippocampal pyramidal neurons where it enhances extrasynaptic α5β3γ2 receptor activity [1]. Steric hindrance studies confirm state-dependent binding: bulky phenyl ring substituents (e.g., naphthalene-etomidate) exhibit reduced efficacy due to impaired accommodation within the smaller open-state binding pocket [3]. Etomidate’s allosteric actions are conserved across synaptic (α1β3γ2L) and extrasynaptic (α1β3δ) isoforms, indicating similar modulation despite δ subunit substitution [5].

Table 3: Allosteric Effects of Etomidate on GABAA Receptor Function

Allosteric MechanismConcentration RangeFunctional ConsequenceReceptor Subtypes Affected
GABA affinity enhancement0.3–1 µM>100-fold reduction in GABA EC50; leftward shift of concentration-response curveα1β3γ2, α1β3δ, α5β3γ2 [1][3][5][7]
Direct gating activation>10 µMOpens chloride channels without GABA; induces anesthetic currentsα1β3γ2, α1β2γ2 [3][7]
Tonic current enhancement0.5–3 µMIncreases α5-GABAAR-mediated conductance; impairs LTP/memoryHippocampal α5β3γ2 receptors [1]

Properties

CAS Number

33125-97-2

Product Name

Etomidate

IUPAC Name

ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m1/s1

InChI Key

NPUKDXXFDDZOKR-LLVKDONJSA-N

SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2

Solubility

4.77e-01 g/L

Synonyms

Etomidate, Amidate, Ethomidate, Hypnomidate, R 26490, R-26490, R26490, Radenarkon

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2

Isomeric SMILES

CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.